N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide
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Description
“N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide” is a chemical compound with the molecular formula C14H19NO3 . It has a molecular weight of 249.30 g/mol . The compound has two defined atom stereocenters .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the following SMILES notation: CCC(=O)N[C@H]1CCC2=C([C@@H]1O)C=C(C=C2)OC . This notation represents the structure of the molecule in a linear format, indicating the arrangement of atoms and the bonds between them .Physical and Chemical Properties Analysis
This compound has a molecular weight of 249.30 g/mol . It has a computed XLogP3-AA value of 1.3, which is a measure of its hydrophobicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a topological polar surface area of 58.6 Ų .Scientific Research Applications
Crystallography and Structural Analysis A study by Tinant, Declercq, Poupaert, Yous, & Lesieur (1994) examined the crystal structure of a compound closely related to N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide. They found that the naphthalene ring is planar, with a methoxy substituent in a staggered position and an amide group oriented parallel to the aromatic groups.
Solvolysis and Chemical Reactivity Studies Kudavalli and More O'Ferrall (2010) in their research, detailed in Beilstein Journal of Organic Chemistry, explored the solvolysis of esters derived from similar naphthalene structures. They observed significant differences in reaction rates between cis and trans isomers, providing insights into the chemical behavior of naphthalene derivatives, which could be relevant to the compound .
β-Adrenoceptor Studies and Human Colonic Motility In vitro studies of human colonic motility involving compounds structurally similar to this compound were conducted by Bardou et al. (1998). Their research focused on beta3-adrenoceptors in the gastrointestinal tract, suggesting potential applications of similar compounds in modulating gastrointestinal functions.
Inhibition of Aminopeptidase N and Anti-Angiogenic Activity Jiyong Lee and colleagues (2005) identified a compound with a naphthalene structure as a potent inhibitor of aminopeptidase N and found it had anti-angiogenic properties. This study, published in Bioorganic & Medicinal Chemistry Letters, highlights the potential of naphthalene derivatives in inhibiting key enzymes involved in angiogenesis.
Properties
IUPAC Name |
2-chloro-N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-18-9-4-2-8-3-5-11(15-12(16)7-14)13(17)10(8)6-9/h2,4,6,11,13,17H,3,5,7H2,1H3,(H,15,16)/t11-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFNBSBMXHMADM-AAEUAGOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2O)NC(=O)CCl)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@@H]([C@H]2O)NC(=O)CCl)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654543 |
Source
|
Record name | 2-Chloro-N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99833-89-3 |
Source
|
Record name | 2-Chloro-N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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